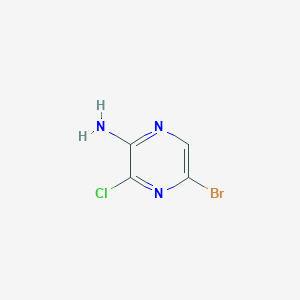

5-Bromo-3-chloropyrazin-2-amine

Description

BenchChem offers high-quality 5-Bromo-3-chloropyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloropyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBJPMURTWCBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674251 | |

| Record name | 5-Bromo-3-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21943-13-5 | |

| Record name | 5-Bromo-3-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-chloropyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 5-Bromo-3-chloropyrazin-2-amine?

An In-Depth Technical Guide to 5-Bromo-3-chloropyrazin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-3-chloropyrazin-2-amine, a key heterocyclic intermediate in contemporary organic synthesis and pharmaceutical research. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Properties and Identifiers

5-Bromo-3-chloropyrazin-2-amine is a halogenated aminopyrazine derivative. The strategic placement of bromo, chloro, and amino groups on the pyrazine ring makes it a versatile building block for constructing more complex molecular architectures.

Structural and Physicochemical Data

The fundamental properties of 5-Bromo-3-chloropyrazin-2-amine are summarized below. It is important to note a discrepancy in the reported melting point in the literature, with values cited as 128°C and 230-232°C.[1][2] This variation may be attributable to different polymorphic forms or impurities, underscoring the importance of analytical characterization of the starting material before use.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-3-chloropyrazin-2-amine | [3] |

| Synonyms | 2-Amino-5-bromo-3-chloropyrazine, 5-Bromo-3-chloro-pyrazin-2-ylamine | [1][3] |

| CAS Number | 21943-13-5 | [1][2][4] |

| Molecular Formula | C₄H₃BrClN₃ | [1][3] |

| Molecular Weight | 208.44 g/mol | [3] |

| Exact Mass | 206.91989 Da | [1][3] |

| Appearance | Light yellow to brown solid | [2][5] |

| Melting Point | 128°C or 230-232°C | [1][2] |

| Boiling Point | 271.288 °C at 760 mmHg | [1][6] |

| Density | ~1.96 g/cm³ | [1][6] |

| SMILES | C1=C(N=C(C(=N1)N)Cl)Br | [3] |

| InChIKey | RLBJPMURTWCBMZ-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 51.8 Ų | [1][3] |

| XLogP3 | 1.4 | [1][3] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Atom nodes N1 [label="N"]; C2 [label="C"]; N_amino [label= "10">2>]; C3 [label="C"]; Cl [label="Cl"]; N4 [label="N"]; C5 [label="C"]; Br [label="Br"]; C6 [label="C"]; H6 [label="H"];

// Position nodes C2 -- N_amino [len=1.2]; C2 -- C3 [len=1.2]; C3 -- Cl [len=1.2]; C3 -- N4 [len=1.2]; N4 -- C5 [len=1.2]; C5 -- Br [len=1.2]; C5 -- C6 [len=1.2]; C6 -- H6 [len=1.2]; C6 -- N1 [len=1.2]; N1 -- C2 [len=1.2];

// Double bonds N1 -- C6 [style=double, len=1.2]; C3 -- N4 [style=double, len=1.2]; C5 -- C2 [style=invis]; // for layout }

Caption: Chemical structure of 5-Bromo-3-chloropyrazin-2-amine.

Synthesis and Purification

The most common and direct synthesis of 5-Bromo-3-chloropyrazin-2-amine involves the electrophilic bromination of 2-amino-3-chloropyrazine. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, easy-to-handle source of electrophilic bromine that allows for controlled monobromination.

Protocol: Synthesis via Electrophilic Bromination

This protocol is based on a well-established procedure in the literature.[2]

Step 1: Reaction Setup

-

To a round-bottom flask, add 2-amino-3-chloropyrazine (1.0 eq., e.g., 154 mmol, 20.0 g).

-

Add chloroform (CHCl₃) as the solvent (e.g., 140 mL).

-

Add N-bromosuccinimide (NBS) (1.1 eq., e.g., 173 mmol, 31.0 g). The slight excess of NBS ensures complete consumption of the starting material.

Step 2: Reaction Execution

-

Heat the suspension to reflux. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting material.

-

Maintain reflux for approximately 16 hours.[2]

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Wash the solution with deionized water (e.g., 350 mL) to remove water-soluble byproducts like succinimide.

-

Separate the organic layer.

Step 4: Purification

-

Filter the organic layer through a pad of Celite or diatomaceous earth to remove any insoluble materials.[2]

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, obtained as a brown solid, can be further purified by recrystallization or column chromatography if necessary.[2]

Caption: Workflow for the synthesis of 5-Bromo-3-chloropyrazin-2-amine.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 5-Bromo-3-chloropyrazin-2-amine stems from the differential reactivity of its functional groups. The halogen atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the amino group can undergo various transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing pyrazine ring activates both the chloro and bromo substituents towards SNAr. The chlorine atom is generally more reactive than the bromine atom in this context, allowing for selective substitution. This enables the sequential introduction of different nucleophiles, making it a valuable scaffold in combinatorial chemistry.

-

Cross-Coupling Reactions: The C-Br and C-Cl bonds are suitable handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.

-

Reactions of the Amino Group: The exocyclic amino group behaves as a typical arylamine. It can be acylated, alkylated, or diazotized. Its reactivity is crucial for modifying the molecule's properties or for serving as an anchor point for further elaboration.[7]

Caption: Key reactivity pathways for 5-Bromo-3-chloropyrazin-2-amine.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated 2-aminopyrazines are highly valuable precursors for the synthesis of nitrogen-containing heterocycles, a class of compounds frequently found in bioactive molecules and approved drugs.[8] 5-Bromo-3-chloropyrazin-2-amine serves as a foundational building block for libraries of compounds screened for various therapeutic targets.

The aminopyrazine core is present in molecules developed as kinase inhibitors, antibacterial agents, and other therapeutic agents.[9][10] The ability to selectively functionalize the C-3 and C-5 positions allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazine scaffold.

Safety and Handling

Proper handling of 5-Bromo-3-chloropyrazin-2-amine is essential due to its potential hazards.

-

Hazard Classification: According to GHS classifications, this compound may be toxic if swallowed, harmful in contact with skin or if inhaled, and causes serious eye damage and skin irritation.[3]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[11][12] Wear appropriate PPE, including:

-

Handling: Avoid creating dust.[13] Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][12] Keep away from incompatible materials such as strong oxidizing agents.[13]

-

First Aid:

References

-

PubChem. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3. [Link]

-

ResearchGate. Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. [Link]

-

KISHIDA CHEMICAL CO., LTD. 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-3-chloropyrazin-2-amine: A Key to Advanced Organic Synthesis and Pharmaceutical Innovation. [Link]

-

Biosynce. 5-BROMO-6-CHLOROPYRAZIN-2-AMINE C4H3BrClN3. [Link]

-

Thieme Chemistry. Mono- and Dihalogenation of 2-Aminopyrazine. [Link]

-

iChemical. 2-Amino-5-bromo-3-chloropyrazine, CAS No. 21943-13-5. [Link]

-

Pharmaffiliates. 2-Amino-5-bromo-3-chloropyridine. [Link]

-

The Good Scents Company. 2-aminopyrazine. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]

- 3. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. 2-Amino-5-bromo-3-chloropyrazine, CAS No. 21943-13-5 - iChemical [ichemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]

- 10. 氨基吡嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

5-Bromo-3-chloropyrazin-2-amine CAS number 21943-13-5 characterization.

An In-depth Technical Guide to the Characterization of 5-Bromo-3-chloropyrazin-2-amine (CAS: 21943-13-5)

Foreword: The Role of Rigorous Characterization in Drug Discovery

In the landscape of modern pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the entire discovery and manufacturing process is built. 5-Bromo-3-chloropyrazin-2-amine, a halogenated heterocyclic amine, represents a critical building block in the synthesis of a multitude of biologically active molecules.[1] Its pyrazine core is a common scaffold in medicinal chemistry, and the strategic placement of bromine and chlorine atoms provides versatile handles for further synthetic transformations.

The absolute certainty of a starting material's identity, purity, and stability is not merely a regulatory formality; it is a scientific imperative. A poorly characterized intermediate can lead to ambiguous reaction outcomes, the generation of unforeseen impurities, and a significant loss of time and resources. This guide provides a comprehensive framework for the analytical characterization of 5-Bromo-3-chloropyrazin-2-amine (CAS No. 21943-13-5), grounded in the principles of spectroscopic elucidation and chromatographic purity assessment. The methodologies described herein are designed to be self-validating, ensuring that researchers and drug development professionals can proceed with confidence in the integrity of their chemical matter.

Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is the first step in its characterization. These parameters influence everything from reaction kinetics to formulation and bioavailability. The key computed and experimentally determined properties of 5-Bromo-3-chloropyrazin-2-amine are summarized below.

| Property | Value | Source |

| CAS Number | 21943-13-5 | [2] |

| Molecular Formula | C₄H₃BrClN₃ | [2] |

| Molecular Weight | 208.44 g/mol | [2] |

| Monoisotopic Mass | 206.91989 Da | [2] |

| Melting Point | 128 °C | [3] |

| Boiling Point | 271 °C (Predicted) | [3] |

| Density | 1.96 g/cm³ (Predicted) | [3] |

| XLogP3 | 1.4 | [2][3] |

| IUPAC Name | 5-bromo-3-chloropyrazin-2-amine | [2] |

XLogP3 is a computed value that predicts the octanol/water partition coefficient, a key indicator of a molecule's lipophilicity.

The Characterization Workflow: A Multi-Technique Approach

No single analytical technique can definitively confirm the structure and purity of a compound. A robust characterization strategy relies on the orthogonal application of multiple techniques, where each method provides a unique and complementary piece of the puzzle. The workflow below illustrates a standard, high-confidence approach.

References

Physical and chemical properties of 5-Bromo-3-chloropyrazin-2-amine.

An In-Depth Technical Guide to 5-Bromo-3-chloropyrazin-2-amine

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the discovery of novel therapeutic agents. Among these, 5-Bromo-3-chloropyrazin-2-amine (CAS No: 21943-13-5) emerges as a compound of significant interest.[1] Its pyrazine core, decorated with an amino group and two distinct, reactive halogen atoms, presents a unique and powerful platform for molecular elaboration.[1] This guide provides an in-depth analysis of the physical and chemical properties of this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential. We will explore its core characteristics, reactivity, analytical protocols, and applications, grounded in authoritative data to ensure scientific integrity.

Core Compound Identity and Structure

Precise identification is the foundation of all chemical research. 5-Bromo-3-chloropyrazin-2-amine is unambiguously defined by the following identifiers.

-

IUPAC Name: 5-bromo-3-chloropyrazin-2-amine[2]

-

Molecular Weight: 208.44 g/mol [2]

-

Canonical SMILES: C1=C(N=C(C(=N1)N)Cl)Br[2]

-

InChI Key: RLBJPMURTWCBMZ-UHFFFAOYSA-N[2]

The structural arrangement, featuring a pyrazine ring substituted at positions 2, 3, and 5, is the source of its versatile reactivity. The amino group at C2 and the chloro group at C3 are adjacent, while the bromo group is located at C5. This specific orientation of functional groups dictates the molecule's electronic properties and steric accessibility, which are crucial considerations for synthetic planning.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key physicochemical data for 5-Bromo-3-chloropyrazin-2-amine are summarized below.

| Property | Value | Source(s) |

| Appearance | Brown or off-white solid | [4],[5] |

| Melting Point | 128 °C | [3][6] |

| Boiling Point | 271 °C (at 760 mmHg) | [3][7] |

| Density | 1.96 g/cm³ | [3][7] |

| Flash Point | 118 °C | [3][7] |

| Vapor Pressure | 0.007 mmHg at 25°C | [3] |

| pKa (Predicted) | 0.81 ± 0.10 | [6] |

| XLogP3 | 1.4 | [2][3] |

| Topological Polar Surface Area | 51.8 Ų | [2][3] |

Causality Insight: The relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding from the amine group and dipole-dipole interactions from the C-Cl and C-Br bonds. The XLogP3 value of 1.4 suggests moderate lipophilicity, a crucial parameter in drug design for balancing solubility and membrane permeability.

Chemical Profile: Reactivity and Synthetic Potential

The synthetic utility of 5-Bromo-3-chloropyrazin-2-amine is derived from its three primary functional groups. The distinct reactivity of the bromine and chlorine atoms, coupled with the nucleophilic amino group, allows for selective and sequential chemical modifications.

Key Reactive Sites:

-

Halogen Atoms (Br and Cl): Both halogens serve as excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of carbon, nitrogen, or oxygen-based substituents. The differential reactivity between C-Br and C-Cl bonds can often be exploited for regioselective functionalization under carefully controlled catalytic conditions.

-

Amino Group (-NH₂): The primary amine is a nucleophilic center, capable of participating in reactions such as acylation, alkylation, and diazotization. It also acts as a hydrogen bond donor, influencing the molecule's solubility and interactions with biological targets.

This trifunctional nature makes it an invaluable building block for creating libraries of complex pyrazine derivatives for screening in drug discovery programs.[1]

Caption: Potential derivatization pathways for 5-Bromo-3-chloropyrazin-2-amine.

Methodologies: Synthesis and Analytical Characterization

To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. Below are representative experimental procedures for the synthesis and analysis of this compound.

Synthesis Protocol: Electrophilic Bromination

The most direct synthesis involves the bromination of 2-amino-3-chloropyrazine.[4] The causality behind this choice is the activation of the pyrazine ring by the electron-donating amino group, which directs the electrophilic bromine to the C5 position. N-Bromosuccinimide (NBS) is selected as the bromine source for its ease of handling and moderate reactivity compared to elemental bromine.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 2-amino-3-chloropyrazine (1.0 eq, 154 mmol) and chloroform (140 mL). Stir to create a suspension.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq, 173 mmol) to the suspension.

-

Heating: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the solution to room temperature. Wash the mixture with deionized water (350 mL) in a separatory funnel.

-

Purification: Separate the organic layer. Filter it through a pad of Celite to remove any insoluble byproducts.

-

Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Final Product: The resulting brown solid is 5-Bromo-3-chloropyrazin-2-amine (yields reported around 69%).[4] Further purification can be achieved by recrystallization if necessary.

Caption: Workflow for the synthesis of 5-Bromo-3-chloropyrazin-2-amine.

Analytical Protocol: Purity Assessment by HPLC

Purity verification is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of intermediates like this.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: UV detector at 254 nm.

-

-

Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is typically required for use in subsequent synthetic steps.

Applications in Drug Discovery and Development

Halogenated heterocyclic compounds are a cornerstone of medicinal chemistry.[8] The chlorine and bromine atoms on the pyrazine ring can significantly modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and enhance binding affinity to protein targets through halogen bonding. 5-Bromo-3-chloropyrazin-2-amine serves as a vital starting material for synthesizing compounds with diverse biological activities, including potential anti-inflammatory and anti-bacterial agents.[8][9] Its role as a versatile intermediate allows for the rapid generation of novel chemical entities, accelerating the hit-to-lead and lead optimization phases of drug discovery.[1]

Safety and Handling

As a responsible scientist, adherence to safety protocols is mandatory. Based on aggregated GHS data, 5-Bromo-3-chloropyrazin-2-amine presents several hazards.

GHS Hazard Statements: [2]

-

H318: Causes serious eye damage.

-

H301/H302: Toxic or harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[10]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10]

Conclusion

5-Bromo-3-chloropyrazin-2-amine is more than just a chemical intermediate; it is a potent tool for innovation in the pharmaceutical and chemical sciences. Its well-defined physicochemical properties, combined with its versatile and predictable reactivity, provide a robust platform for the synthesis of complex, high-value molecules. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently and safely unlock the full potential of this important building block to drive the next wave of scientific discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]

- 5. file.leyan.com [file.leyan.com]

- 6. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2-Amino-5-bromo-3-chloropyrazine, CAS No. 21943-13-5 - iChemical [ichemical.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-3-chloropyrazin-2-amine for Advanced Research

This guide provides an in-depth analysis of 5-Bromo-3-chloropyrazin-2-amine, a critical heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will explore its fundamental molecular characteristics, a validated synthesis protocol with mechanistic insights, and its strategic importance in the creation of complex pharmaceutical intermediates.

Core Molecular Profile and Physicochemical Properties

5-Bromo-3-chloropyrazin-2-amine is a disubstituted aminopyrazine derivative. Its chemical structure, featuring a pyrazine ring with amino, bromo, and chloro functional groups, makes it a highly versatile reagent in organic synthesis. The presence of two distinct halogen atoms at positions 3 and 5 provides differential reactivity, allowing for selective, stepwise functionalization in the design of novel compounds.

The molecular formula for this compound is C₄H₃BrClN₃.[1] Its IUPAC name is 5-bromo-3-chloropyrazin-2-amine.[1] The strategic placement of the reactive bromo and chloro groups, coupled with the directing effects of the amino group, makes this molecule a valuable starting material for constructing diverse molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2]

Caption: 2D Molecular Structure of 5-Bromo-3-chloropyrazin-2-amine.

Table 1: Physicochemical Properties of 5-Bromo-3-chloropyrazin-2-amine

| Property | Value | Source |

| Molecular Formula | C₄H₃BrClN₃ | [1] |

| Molecular Weight | 208.44 g/mol | [1] |

| Exact Mass | 206.91989 Da | [1] |

| CAS Number | 21943-13-5 | [1] |

| Melting Point | 128 °C | [3] |

| Boiling Point | 271 °C | [3] |

| Density | 1.96 g/cm³ | [3] |

| XLogP3 | 1.4 | [1][3] |

| Topological Polar Surface Area | 51.8 Ų | [1][3] |

| Appearance | Brown solid | [3][4] |

Verified Synthesis Protocol: Electrophilic Bromination

The synthesis of 5-Bromo-3-chloropyrazin-2-amine is reliably achieved through the electrophilic bromination of 2-amino-3-chloropyrazine. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it provides a source of electrophilic bromine (Br+) under relatively mild conditions, minimizing over-bromination and side reactions that can occur with harsher reagents like liquid bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group activates the pyrazine ring, directing the incoming electrophile to the ortho and para positions. In this case, the C5 position is sterically accessible and electronically favored for substitution.

Experimental Workflow: Synthesis of 5-Bromo-3-chloropyrazin-2-amine

Materials:

-

2-amino-3-chloropyrazine (1.0 eq)

-

N-bromosuccinimide (NBS) (1.1 eq)

-

Chloroform (CHCl₃)

-

Deionized water

-

Celite or diatomaceous earth

Step-by-Step Protocol:

-

Reaction Setup: Suspend 2-amino-3-chloropyrazine (e.g., 20.0 g, 154 mmol) in chloroform (140 mL) in a round-bottom flask equipped with a reflux condenser.[4]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (31.0 g, 173 mmol) to the suspension.[4]

-

Heating and Reflux: Heat the mixture to reflux and maintain for 16 hours.[3][4] The elevated temperature is necessary to overcome the activation energy for the substitution on the somewhat electron-deficient pyrazine ring.

-

Workup - Cooling and Washing: After the reaction is complete, cool the solution to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water (350 mL) to remove water-soluble byproducts like succinimide.[3][4]

-

Workup - Filtration and Concentration: Filter the organic layer through a pad of Celite to remove any insoluble impurities.[3][4]

-

Isolation: Concentrate the filtered organic layer under reduced pressure to yield 5-bromo-3-chloropyrazin-2-amine as a brown solid.[4] (Typical yield: ~69%).[4]

-

Characterization: The final product can be characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.[4]

Caption: Workflow for the Synthesis of 5-Bromo-3-chloropyrazin-2-amine.

Application in Pharmaceutical Synthesis and Drug Discovery

Halogenated heterocyclic compounds are foundational in medicinal chemistry. 5-Bromo-3-chloropyrazin-2-amine serves as a versatile pharmaceutical intermediate due to its capacity to undergo a variety of subsequent chemical transformations.[2] The differential reactivity of the C-Br and C-Cl bonds is a key advantage, enabling chemists to perform selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille) or nucleophilic aromatic substitutions.

This stepwise functionalization allows for the controlled and precise assembly of complex molecules. For instance, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for the introduction of a substituent at the 5-position while leaving the 3-position available for a subsequent, different modification. This strategic flexibility is invaluable in generating libraries of diverse compounds for screening and lead optimization in drug discovery programs. Pyrazine-based structures are frequently investigated for developing drugs with antimicrobial, antiviral, or anticancer properties.[2]

Safety, Handling, and Hazard Profile

As with any halogenated organic compound, proper safety protocols are mandatory when handling 5-Bromo-3-chloropyrazin-2-amine. It is classified as hazardous and requires careful management in a laboratory setting.

GHS Hazard Classifications: [1]

-

Acute Toxicity, Oral: Toxic or harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Acute Toxicity, Dermal/Inhalation: Harmful in contact with skin or if inhaled.

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7]

-

Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

-

Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[5]

Conclusion

5-Bromo-3-chloropyrazin-2-amine is a high-value chemical intermediate with significant utility in the field of pharmaceutical development. Its well-defined molecular structure, predictable reactivity, and established synthesis protocol make it a reliable building block for the creation of novel and complex molecular entities. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers aiming to leverage its full potential in their synthetic endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46738202, 5-Bromo-3-chloropyrazin-2-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10488609, 3-Bromo-5-chloropyrazin-2-amine. PubChem. Retrieved from [Link]

-

Biosynce (Date not available). 5-BROMO-6-CHLOROPYRAZIN-2-AMINE C4H3BrClN3. Biosynce. Retrieved from [Link]

-

Pharmaffiliates (Date not available). 2-Amino-5-bromo-3-chloropyridine. Pharmaffiliates. Retrieved from [Link]

- Google Patents (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

-

MDPI (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Retrieved from [Link]

-

International Journal of Scientific and Statistical Computing (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (Date not available). Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate. Medium. Retrieved from [Link]

Sources

- 1. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. echemi.com [echemi.com]

- 4. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

Solubility Profile of 5-Bromo-3-chloropyrazin-2-amine: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success. Solubility, in particular, governs everything from the feasibility of in vitro assays to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-3-chloropyrazin-2-amine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its theoretical solubility framework based on molecular structure, present a qualitative solubility profile across a range of common organic solvents, and provide a robust, field-tested protocol for the experimental determination of thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle and characterize this and similar compounds.

Theoretical Framework for Solubility

The solubility of a molecule is dictated by its inherent physicochemical properties and its interaction with the solvent. The principle of "like dissolves like" is a useful heuristic, but a more nuanced understanding can be gained by examining the specific structural features of 5-Bromo-3-chloropyrazin-2-amine (Molecular Weight: 208.44 g/mol ).[1]

-

Polarity and Lipophilicity: The calculated XLogP3 value for this compound is 1.4, indicating a molecule of moderate lipophilicity.[1] It is neither excessively hydrophobic nor highly polar. The aromatic pyrazine ring and the halogen substituents (bromo and chloro) contribute to its lipophilic character, while the nitrogen atoms and the primary amine group introduce polarity.

-

Hydrogen Bonding Capability: The primary amine (-NH₂) group is a potent hydrogen bond donor. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents like alcohols. The Topological Polar Surface Area (TPSA) is calculated to be 51.8 Ų, which confirms the presence of a significant polar region capable of engaging in these interactions.[1]

-

Dipole Moment: The asymmetrical arrangement of electronegative halogen atoms and the amino group on the pyrazine ring creates a significant molecular dipole, facilitating favorable dipole-dipole interactions with polar solvents.

Based on this analysis, we can predict that 5-Bromo-3-chloropyrazin-2-amine will exhibit the highest solubility in polar aprotic solvents, good to moderate solubility in polar protic solvents, and poor solubility in non-polar solvents.

Solubility Profile and Data

While specific quantitative solubility data for 5-Bromo-3-chloropyrazin-2-amine is not widely published, a qualitative and predictive profile can be constructed based on its physicochemical properties and data from structurally similar compounds. For an isomer, 5-bromo-6-chloropyrazin-2-amine, solubility in ethanol and dichloromethane has been noted, supporting our predictions.[2]

The following table summarizes the expected solubility profile at ambient temperature (approx. 25°C).

| Solvent | Solvent Class | Relative Polarity¹ | Predicted/Qualitative Solubility | Rationale for Prediction |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | High | Strong dipole moment and hydrogen bond acceptor capacity effectively solvates the molecule. DMSO is a universal solvent for such compounds in discovery settings.[3][4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | High | Similar to DMSO, its polar aprotic nature provides favorable dipole-dipole interactions. |

| Methanol (MeOH) | Polar Protic | 0.762 | Good to Moderate | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the amine group and ring nitrogens. |

| Ethanol (EtOH) | Polar Protic | 0.654 | Moderate | Similar to methanol but slightly less polar, leading to slightly reduced but still significant solubility. |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | Moderate to Low | Possesses a strong dipole but is a weaker hydrogen bond acceptor than DMSO, resulting in lower solubility. |

| Dichloromethane (DCM) | Halogenated | 0.309 | Low | Moderately polar, capable of dissolving compounds with some lipophilic character. |

| Tetrahydrofuran (THF) | Ether | 0.207 | Low | Primarily a hydrogen bond acceptor with lower polarity than alcohols or aprotic polar solvents. |

| Toluene | Aromatic Hydrocarbon | 0.099 | Very Low / Insoluble | Non-polar nature provides no favorable interactions with the polar functional groups of the solute. |

| Hexane | Aliphatic Hydrocarbon | 0.009 | Insoluble | Lacks any polarity or hydrogen bonding capability to overcome the solute's crystal lattice energy. |

¹Relative polarity values are on a scale where water is 1.[5]

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is recommended by regulatory bodies.[6][7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale Behind the Shake-Flask Method

The core principle is to allow a compound to reach its maximum dissolution in a solvent over a sufficient period, ensuring a true equilibrium is established between the dissolved and undissolved states.[6] This contrasts with kinetic solubility assays, which often start from a DMSO stock and can yield supersaturated, metastable solutions, leading to an overestimation of true solubility. For lead optimization and pre-formulation, thermodynamic solubility is the more reliable and relevant parameter.[8]

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 5-Bromo-3-chloropyrazin-2-amine to a series of clear glass vials.

-

Scientist's Note: "Excess" is critical. A good starting point is 5-10 mg of compound per 1 mL of solvent. Visually confirm that undissolved solid remains at the end of the experiment.

-

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a defined period, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to rest, letting the excess solid settle. To separate the saturated supernatant from the solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe fitted with a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).

-

Scientist's Note: Filtration is often preferred but must be done carefully. Ensure the filter is pre-wetted with the solvent to avoid loss of analyte due to adsorption.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or mM.

-

Self-Validation and Controls

-

pH Verification: For aqueous or buffered systems, measure the pH of the suspension at the beginning and end of the experiment to ensure it has not shifted.

-

Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or XRPD) to check for any changes in crystal form (polymorphism), which could affect the solubility value.

-

Replicates: Perform the entire experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

Sources

- 1. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China 5-Bromo-6-chloropyrazin-2-amine(CAS#173253-42-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

Understanding the chemical reactivity of the pyrazine ring.

An In-depth Technical Guide to the Chemical Reactivity of the Pyrazine Ring

For Researchers, Scientists, and Drug Development Professionals

This guide offers a deep dive into the chemical reactivity of the pyrazine ring, tailored for professionals in research and drug development. As a Senior Application Scientist, my goal is to synthesize complex theoretical concepts with practical, field-tested insights to provide a comprehensive resource on this critical heterocyclic scaffold.

The Unique Electronic Landscape of the Pyrazine Ring

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. This configuration is central to its distinct chemical behavior. The nitrogen atoms, being more electronegative than carbon, exert a strong electron-withdrawing inductive effect (-I) across the ring. This effect leads to a significant decrease in electron density at the carbon atoms, rendering the entire system electron-deficient.

This inherent electron deficiency has profound implications for the ring's aromaticity and reactivity. While pyrazine is aromatic, its resonance energy is lower than that of benzene, indicating a less stabilized system that is more prone to certain types of chemical transformations. The lone pairs of electrons on the nitrogen atoms reside in sp² orbitals and are not part of the aromatic π-system, making them available for protonation and other reactions.

Electrophilic Aromatic Substitution: A Tale of Deactivation

The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution (SEAr). The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, which are commonplace for benzene and other electron-rich aromatic systems, are exceedingly difficult to achieve with pyrazine.

When these reactions are forced to occur, they require harsh conditions, such as the use of potent electrophiles and high temperatures. The substitution, when it does happen, is often non-selective and can lead to a mixture of products. The introduction of an electron-donating group onto the pyrazine ring can facilitate electrophilic substitution, with the position of the incoming electrophile being directed by the activating group.

Nucleophilic Aromatic Substitution: The Favored Pathway

In stark contrast to its inertness towards electrophiles, the pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-poor carbon atoms are prime targets for attack by nucleophiles. This reactivity is a cornerstone of pyrazine chemistry and is widely exploited in the synthesis of functionalized derivatives.

A classic example of this reactivity is the Chichibabin reaction , where pyrazine reacts with sodium amide to introduce an amino group onto the ring. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms.

Halogenated pyrazines are particularly useful substrates for SNAr reactions. The halogen atom acts as an excellent leaving group, readily displaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates. This provides a versatile and powerful method for the synthesis of diverse pyrazine derivatives.

Other Key Reactions of the Pyrazine Ring

Beyond substitution reactions, the pyrazine ring exhibits a rich and varied chemistry:

-

N-Oxidation: The nitrogen atoms of the pyrazine ring can be readily oxidized to form pyrazine N-oxides using reagents like hydrogen peroxide or peroxy acids. This transformation dramatically alters the electronic properties of the ring, activating it towards both electrophilic and nucleophilic attack.

-

Metalation and Cross-Coupling: Pyrazines can be deprotonated at the carbon atoms using strong bases, such as organolithium reagents, to form pyrazinyl organometallics. These intermediates are potent nucleophiles and can be used in a variety of subsequent reactions. Furthermore, halopyrazines are excellent partners in transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloropyrazine

This protocol outlines a common method for the synthesis of a key intermediate in pyrazine chemistry.

Caption: Suzuki cross-coupling of 2-chloropyrazine.

Methodology:

-

To a degassed mixture of a suitable solvent (e.g., toluene and water), add 2-chloropyrazine, an arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the desired 2-arylpyrazine.

References

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

- Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-1236.

The Strategic Role of 5-Bromo-3-chloropyrazin-2-amine in Modern Drug Discovery: A Technical Guide to its Derivatives and Applications

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 5-Bromo-3-chloropyrazin-2-amine has emerged as a powerhouse scaffold, offering a unique combination of reactive sites that allow for the systematic exploration of chemical space and the generation of potent and selective drug candidates. This in-depth technical guide provides a comprehensive literature review of 5-Bromo-3-chloropyrazin-2-amine, its derivatives, and their significant impact on drug discovery, with a particular focus on the development of kinase inhibitors.

The Core Compound: Physicochemical Properties and Synthesis

5-Bromo-3-chloropyrazin-2-amine is a halogenated aminopyrazine with the chemical formula C₄H₃BrClN₃.[1] Its molecular structure, characterized by a pyrazine ring substituted with an amino group and two different halogen atoms, provides a rich platform for chemical modification.[2][3]

Table 1: Physicochemical Properties of 5-Bromo-3-chloropyrazin-2-amine

| Property | Value | Reference |

| Molecular Weight | 208.44 g/mol | [4] |

| Molecular Formula | C₄H₃BrClN₃ | [1] |

| CAS Number | 21943-13-5 | [4] |

| Appearance | Brown solid | [2] |

| Melting Point | 230-232 °C | [2] |

The synthesis of 5-Bromo-3-chloropyrazin-2-amine is typically achieved through the bromination of 2-amino-3-chloropyrazine. A common and efficient method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[2]

Experimental Protocol: Synthesis of 5-Bromo-3-chloropyrazin-2-amine[2]

-

A suspension of 2-amino-3-chloropyrazine (1.0 eq) and N-bromosuccinimide (1.1 eq) in chloroform is prepared.

-

The reaction mixture is heated to reflux and maintained for approximately 16 hours.

-

Upon completion, the solution is cooled to room temperature.

-

The mixture is washed with deionized water.

-

The organic layer is separated, filtered, and concentrated under reduced pressure to yield 5-Bromo-3-chloropyrazin-2-amine as a brown solid.

The Gateway to Diversity: Synthetic Derivatization

The true value of 5-Bromo-3-chloropyrazin-2-amine lies in its capacity to serve as a versatile starting material for the synthesis of a wide array of derivatives. The differential reactivity of the bromine and chlorine atoms, coupled with the presence of the amino group, allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly well-suited for modifying the 5-bromo position of the pyrazine ring.

A general procedure for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which can be adapted for 5-Bromo-3-chloropyrazin-2-amine, involves the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium phosphate in a solvent system of 1,4-dioxane and water.[5] The reaction is typically heated for several hours to drive it to completion.[5] Microwave-assisted protocols can significantly reduce reaction times.[6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-chloropyrazin-2-amine with an Arylboronic Acid (Adapted from[5][6])

-

In a dry reaction vessel, combine 5-Bromo-3-chloropyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-chloropyrazin-2-amine derivative.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Aminopyrazine derivatives, in particular, have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[8][9][10]

The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a key interaction for many kinase inhibitors.[6][7] The strategic placement of substituents on the pyrazine core, facilitated by starting materials like 5-Bromo-3-chloropyrazin-2-amine, allows for the fine-tuning of potency and selectivity.[6]

Structure-Activity Relationships (SAR)

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of the synthesized compounds. For aminopyrazine-based inhibitors, several key structural features have been identified:

-

The Aminopyrazine Core: As mentioned, the pyrazine nitrogens are crucial for hinge binding.[6][7]

-

Substituents at the 5-position: Aryl or heteroaryl groups introduced at this position via cross-coupling reactions can occupy the hydrophobic pocket of the ATP-binding site, significantly influencing potency and selectivity.[11] The nature of the substituents on these aryl rings can be further modified to optimize interactions.

-

The Amino Group: The amino group at the 2-position can also participate in hydrogen bonding interactions within the active site.

-

The Chlorine Atom: The chlorine at the 3-position provides another handle for further derivatization, allowing for the exploration of additional chemical space and the potential to engage with different regions of the kinase.

While specific SAR data for derivatives of 5-Bromo-3-chloropyrazin-2-amine is often found within patent literature, the general principles derived from studies on similar aminopyrazine and aminopyridine kinase inhibitors are highly applicable.[8][12] For instance, in a series of aminopyrazine inhibitors of the mitotic kinase Nek2, substitutions on a piperidine ring attached to the pyrazine core led to significant improvements in activity.[6]

Conclusion and Future Perspectives

5-Bromo-3-chloropyrazin-2-amine is a strategically important building block in medicinal chemistry, providing a reliable and versatile platform for the synthesis of diverse libraries of compounds. Its application in the development of kinase inhibitors has been particularly fruitful, leveraging the inherent properties of the aminopyrazine scaffold to achieve potent and selective inhibition. The ability to readily perform site-selective modifications, such as Suzuki-Miyaura cross-coupling, makes this compound an invaluable tool for researchers and drug development professionals. Future investigations will likely focus on exploring a wider range of coupling partners and further derivatization of the chlorine and amino functionalities to access novel chemical space and develop next-generation therapeutics.

References

-

PubChem. 5-Bromo-3-chloropyrazin-2-amine. National Center for Biotechnology Information. [Link]

-

PubMed. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). [Link]

-

PubMed Central. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Link]

-

PubMed. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. [Link]

-

PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

-

ACS Publications. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization | Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. [Link]

-

MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

-

PubMed. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. [Link]

-

ResearchGate. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents | Request PDF. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

-

PubMed. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][7][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-3-chloropyrazin-2-amine: A Key to Advanced Organic Synthesis and Pharmaceutical Innovation. [Link]

-

PubChem. 3-Bromo-5-chloropyrazin-2-amine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]

- 4. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Aminopyrazine Scaffold: A Privileged Core for Modulating Biological Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Aminopyrazine Moiety

The aminopyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms and an amino substituent, represents a cornerstone in medicinal chemistry. Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a versatile scaffold for the design of biologically active molecules. The strategic placement of various substituents on the aminopyrazine ring allows for the fine-tuning of a compound's pharmacological profile, leading to the development of potent and selective agents targeting a wide array of biological processes. This guide provides a comprehensive overview of the significant biological activities exhibited by substituted aminopyrazines, delving into their mechanisms of action, and presenting key experimental data and protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Substituted aminopyrazines have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key protein kinases that are often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Many cancers are driven by the aberrant activity of these enzymes. Aminopyrazine derivatives have been successfully designed to target the ATP-binding site of various kinases, effectively blocking their catalytic activity and halting downstream signaling.

Several key kinase targets for aminopyrazine-based inhibitors have been identified:

-

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): This kinase is involved in inflammatory responses and has been implicated in cancer. Aminopyrazine derivatives have been developed as potent MK-2 inhibitors.[1]

-

SHP2 Phosphatase: This non-receptor protein tyrosine phosphatase is a critical signaling node in various cancers. Novel 2-aminopyrazine derivatives have demonstrated potent inhibitory activity against SHP2.[2][3][4]

-

Spleen Tyrosine Kinase (Syk): Syk is a key mediator in the signaling pathways of immune cells and is a therapeutic target in certain cancers and inflammatory disorders. 3-aminopyrazolopyrazine derivatives have been synthesized as effective Syk inhibitors.[5]

-

Nek2 Kinase: This mitotic kinase plays a role in cell cycle progression, and its inhibition can lead to mitotic arrest and cell death. Aminopyrazine-based compounds have been shown to bind to an unusual inactive conformation of Nek2, highlighting a novel inhibitory mechanism.[6]

-

Histone Deacetylases (HDACs): While not kinases, HDACs are another important class of enzymes in cancer therapy. Pyrazine-linked 2-aminobenzamides have been developed as selective Class I HDAC inhibitors with anti-leukemic activity.[7]

The general mechanism of action for many aminopyrazine-based kinase inhibitors involves the aminopyrazine core forming crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[6] Substituents on the pyrazine ring then occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to evaluate the potency of a substituted aminopyrazine as a kinase inhibitor is a biochemical assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Recombinant human kinase enzyme

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (substituted aminopyrazine) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

-

384-well microplates

-

Plate reader capable of luminescence, fluorescence, or absorbance detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and assay buffer to the wells of a microplate.

-

Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Anticancer Activity of Representative Aminopyrazines

| Compound Class | Target Kinase/Enzyme | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aminopyrazine Derivative | SHP2 | H1975 | 11.84 ± 0.83 | [2][3] |

| 2-Aminopyrazine Derivative | SHP2 | MDA-MB-231 | 5.66 ± 2.39 | [2][3] |

| Pyrazine-linked 2-Aminobenzamide | HDAC1 | - | Varies | [7] |

| Aminopyrazine Derivative | Nek2 | - | Varies | [6] |

Note: IC50 values can vary depending on the specific assay conditions.

Visualization: Generalized Kinase Inhibition by an Aminopyrazine Derivative

Caption: Generalized mechanism of kinase inhibition by a substituted aminopyrazine.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted aminopyrazines have demonstrated significant potential in this area, exhibiting activity against a range of bacteria, fungi, and mycobacteria.[8][9][10]

Mechanism of Action: Diverse and Target-Specific

The antimicrobial mechanisms of aminopyrazines are varied and depend on the specific substitutions and the target organism.

-

Antimycobacterial Activity: N-substituted 3-aminopyrazine-2-carboxamides have shown promising activity against Mycobacterium tuberculosis.[8][9] The activity of these compounds is influenced by the nature of the substituent on the carboxamide moiety, with lipophilicity playing a significant role.[11] Some derivatives are thought to act as inhibitors of mycobacterial methionine aminopeptidase 1.[12]

-

Antibacterial and Antifungal Activity: Various aminopyrazine derivatives have displayed broad-spectrum antibacterial and antifungal activity.[8][9][10] The presence of a free amino group on the pyrazine or pyrimidine ring appears to be important for the antimicrobial activity of some derivatives.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (substituted aminopyrazine) dissolved in a suitable solvent (e.g., DMSO).

-

Microorganism culture (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Sterile 96-well microplates.

-

Positive control (e.g., a known antibiotic or antifungal).

-

Negative control (broth only).

Procedure:

-

Prepare serial twofold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well (except the negative control) with a standardized suspension of the microorganism.

-

Include a positive control well with a known antimicrobial agent and a growth control well with only the microorganism and broth.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity of Representative Aminopyrazines

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [8][9] |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Candida albicans | 3.125 | [10] |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | Candida albicans | 3.125 | [10] |

Neuroprotective and Anti-inflammatory Activities: Modulating CNS Pathologies

Emerging research suggests that substituted aminopyrazines may have therapeutic potential in the treatment of neurodegenerative diseases and inflammatory conditions.

Mechanism of Action in Neuroprotection

The neuroprotective effects of aminopyrazine derivatives are being explored, with some compounds designed as multifunctional agents targeting various aspects of neurodegenerative diseases like Alzheimer's.[13] These can include:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage. Some pyrazine derivatives have been shown to possess antioxidant properties.[13]

-

Modulation of Signaling Pathways: Tetramethylpyrazine, a naturally occurring pyrazine derivative, has been shown to exert anti-inflammatory and anti-apoptotic effects in the context of neurodegenerative diseases.[14]

Mechanism of Action in Anti-inflammatory Responses

The anti-inflammatory properties of aminopyrazines are often linked to their ability to inhibit key signaling molecules in inflammatory pathways. For instance, the inhibition of MK-2 by aminopyrazine derivatives can suppress the production of pro-inflammatory cytokines like TNF-α.[1]

Visualization: Experimental Workflow for Evaluating Neuroprotective Activity

Sources

- 1. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives [ouci.dntb.gov.ua]

- 5. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Roles of Tetramethylpyrazine During Neurodegenerative Disease | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Safe Handling of 5-Bromo-3-chloropyrazin-2-amine for Advanced Research Applications

Executive Summary

5-Bromo-3-chloropyrazin-2-amine is a halogenated heterocyclic amine, a molecular scaffold of significant interest in medicinal chemistry and drug development. Its utility as a synthetic building block is matched by a considerable hazard profile that demands rigorous safety protocols. This guide provides an in-depth analysis of its material safety data, moving beyond compliance to foster a culture of intrinsic safety for researchers and scientists. The primary hazards include high acute oral toxicity, the risk of serious eye damage, and irritation to the skin and respiratory system. Adherence to the engineering controls, personal protective equipment (PPE) protocols, and emergency procedures outlined herein is critical for mitigating risk during its handling, use, and disposal.

Introduction: A Valuable Tool with Inherent Risks

5-Bromo-3-chloropyrazin-2-amine (CAS No. 21943-13-5) is a key intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its unique substitution pattern—featuring an amine donor and bromo and chloro withdrawing groups on a pyrazine core—makes it a versatile reagent for cross-coupling reactions and further functionalization.

However, the same chemical features that make it valuable also contribute to its hazardous properties. As a primary aromatic amine, it shares a class with compounds known for potential long-term health effects, while the halogenation increases its molecular weight and can influence its metabolic fate.[2][3][4] This document serves as a comprehensive safety and handling framework tailored to the specific risks this compound presents in a research and development setting.

Hazard Identification and Risk Assessment

The foundation of safe handling is a thorough understanding of the potential hazards. The Globally Harmonized System (GHS) classification for this compound, aggregated from multiple sources, provides a clear warning of its risks.[5]

Toxicological Profile: A Multi-faceted Health Hazard

The primary risk associated with 5-Bromo-3-chloropyrazin-2-amine is its effect on human health. While specific LD50 data are not publicly available, the GHS classifications point to significant toxicity.

-

Acute Toxicity: The compound is classified as toxic or harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5][6] This broad-spectrum toxicity means that all routes of exposure—ingestion, dermal contact, and inhalation—must be prevented. Primary aromatic amines as a class are often lipid-soluble and can be readily absorbed through the skin.[2]

-

Local Tissue Damage: It is designated as causing serious eye damage (H318), a classification more severe than simple irritation.[5] This implies a risk of irreversible damage upon contact. It is also a confirmed skin irritant.[5][6][7]

-

Respiratory Effects: As a fine powder, it poses a risk of respiratory tract irritation if inhaled.[6][7]

The following table summarizes the GHS hazard classifications.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H301 / H302 | Danger / Warning | Toxic if swallowed / Harmful if swallowed[5] |

| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin[5][6] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[5][6] |

| Serious Eye Damage | H318 | Danger | Causes serious eye damage[5] |

| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled[5][6] |

| STOT, Single Exposure | H335 | Warning | May cause respiratory irritation[6][7] |

Physicochemical and Reactivity Hazards

While not highly flammable, the compound presents reactivity risks, particularly under specific conditions.

-

Thermal Decomposition: When heated to decomposition, it will emit highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen chloride (HCl).[8]

-

Chemical Incompatibilities: As an amine, it is basic and can react exothermically with strong acids. It is also incompatible with strong oxidizing agents.[2] Contact with these materials should be strictly avoided.

-

Physical Properties: The compound is a beige solid powder with a melting point of approximately 128°C and a flash point of 118°C.[1][8][9]